molecular formula C₂₇H₂₅D₄ClN₂O₂ B1151540 N-Didesmethyl Loperamide-d4

N-Didesmethyl Loperamide-d4

Cat. No.: B1151540
M. Wt: 453.01
Attention: For research use only. Not for human or veterinary use.
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Description

N-Didesmethyl Loperamide-d4 (CAS 66164-06-5) is a deuterated derivative of the primary metabolite of loperamide, an opioid agonist primarily used to treat diarrhea . Its molecular formula is C27H29ClN2O2, with a molecular weight of 448.98 g/mol . The deuterium substitution (d4) enhances its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies, enabling precise quantification of loperamide and its metabolites in biological matrices. Structurally, it retains the core features of loperamide but lacks two methyl groups on the piperidine nitrogen, a modification that alters its pharmacokinetic and receptor-binding properties compared to the parent drug .

Properties

Molecular Formula

C₂₇H₂₅D₄ClN₂O₂

Molecular Weight

453.01

Synonyms

4-(4-Chlorophenyl)-4-hydroxy-α,α-diphenyl-1-piperidinebutanamide-d4;  _x000B_R 21345-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Didesmethyl Loperamide-d4 belongs to a broader class of N-didesmethyl metabolites and deuterated analogs. Below is a detailed comparison with structurally or functionally related compounds:

N,N-Didesmethyl-U-47700

  • Parent Drug : U-47700, a synthetic opioid agonist.
  • Structure-Activity : Sequential demethylation of U-47700 produces N,N-didesmethyl-U-47700, which exhibits significantly reduced μ-opioid receptor affinity (Ki = 4,080 nM ) compared to the parent compound (Ki = 11.1 nM ) .
  • Analytical Detection : Both compounds are quantified using LC-MS, but U-47700 metabolites are prioritized in forensic toxicology due to their association with opioid overdose cases .

N,N-Didesmethyl Sumatriptan

  • Parent Drug : Sumatriptan, a serotonin receptor agonist used for migraines.
  • Metabolic Pathway : Formed via CYP450-mediated N-demethylation, similar to this compound .
  • Analytical Methods : High-resolution MS and HPLC are used for identification, with detection limits comparable to those of deuterated loperamide standards (LOQ ~0.5 ng/mL) .
  • Key Difference : N,N-Didesmethyl Sumatriptan retains partial serotonin receptor activity, whereas this compound is pharmacologically inert .

N,N-Didesmethyl Mifepristone

  • Parent Drug : Mifepristone, a progesterone antagonist.
  • Quantification : Validated LC-MS methods achieve an LOQ of 0.5 ng/mL , similar to this compound .
  • Stability : N,N-Didesmethyl Mifepristone shows higher instability in short-term studies (bias up to 10.9%) compared to loperamide metabolites (bias <5.2%) .

N,N-Didesmethyl Citalopram

  • Parent Drug : Citalopram, a selective serotonin reuptake inhibitor (SSRI).
  • Deuterated Forms : Like this compound, deuterated analogs (e.g., Didesmethyl Citalopram-d4.HBr) are used as internal standards .

Macrolide N-Didesmethyl Degradation Products (DPs)

  • Parent Compounds : Erythromycin, clarithromycin.
  • Environmental Impact : N-Didesmethyl macrolides retain biological activity and persist in aquatic environments, posing ecological risks .
  • Analytical Relevance : Unlike this compound, these DPs are monitored in environmental toxicology rather than clinical pharmacology .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Parent Drug Molecular Weight (g/mol) Receptor Affinity (Ki) LOQ (ng/mL) Key Application
This compound Loperamide 448.98 N/A (Inert standard) 0.5–5.0 Pharmacokinetic analysis
N,N-Didesmethyl-U-47700 U-47700 ~375.5* 4,080 nM (μ-opioid) 0.5–1.0 Forensic toxicology
N,N-Didesmethyl Sumatriptan Sumatriptan ~295.3* Partial 5-HT1B/D 0.5–1.0 Drug metabolism studies
N,N-Didesmethyl Mifepristone Mifepristone 429.5 N/A 0.5 Hormonal therapy monitoring
N,N-Didesmethyl Citalopram Citalopram 296.35 Serotonin transporter 0.5–1.0 SSRI pharmacokinetics

*Calculated based on parent drug structure and demethylation.

Table 2: Analytical Method Comparison

Compound Detection Technique Key Metabolites Identified Stability (% Bias)
This compound LC-MS/MS Loperamide, N-Desmethyl Loperamide <5.0%
N,N-Didesmethyl-U-47700 LC-MS/MS U-47700, N-Desmethyl-U-47700 7.05–10.90%*
N,N-Didesmethyl Mifepristone LC-MS/MS Mifepristone, 22-OH-Mifepristone Up to 10.90%

*Higher instability due to reactive functional groups .

Key Findings and Implications

  • Pharmacological Inertness : this compound lacks therapeutic activity, distinguishing it from bioactive metabolites like N,N-Didesmethyl Sumatriptan or N,N-Didesmethyl Citalopram .
  • Analytical Utility : Deuterated standards (e.g., this compound, Didesmethyl Citalopram-d4.HBr) are critical for high-precision quantification in drug development and toxicology .
  • Structural Demethylation Trends : Sequential N-demethylation universally reduces receptor affinity in opioids (e.g., U-47700 metabolites) but may retain activity in other drug classes (e.g., SSRIs) .

Q & A

Q. How can researchers confirm the structural identity and purity of N-Didesmethyl Loperamide-d4 in experimental settings?

  • Methodological Answer : Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₂₇H₂₉ClN₂O₂) and deuterium incorporation , and nuclear magnetic resonance (NMR) spectroscopy to resolve the piperidine and aromatic proton environments . Purity assessment should use reverse-phase HPLC with UV detection, calibrated against certified reference standards (e.g., MM0025.09 or MM0025.11 listed in impurity profiles of related compounds) . Cross-validation with differential scanning calorimetry (DSC) can detect polymorphic impurities .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

  • Methodological Answer : Store desiccated at –20°C in amber vials to prevent photodegradation and hydrolysis of the amide group. Handling should follow GHS/CLP guidelines: use fume hoods (P261), nitrile gloves, and eye protection (P262) to minimize exposure, as toxicological data are limited . Stability testing via accelerated aging studies (40°C/75% RH for 6 months) can identify decomposition pathways, with periodic HPLC-MS monitoring .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic data when using this compound as an internal standard for metabolite quantification?

  • Methodological Answer : Discrepancies often arise from matrix effects in biological samples. To mitigate this:
  • Use stable isotope dilution assays (SIDA) with deuterated analogs to correct for ion suppression in LC-MS/MS .
  • Validate recovery rates via spike-and-recovery experiments in plasma/liver homogenates, comparing deuterated vs. non-deuterated analogs .
  • Apply statistical triangulation (e.g., Bland-Altman plots) to reconcile differences between immunoassays and mass spectrometry results .

Q. What experimental strategies optimize the detection of this compound in low-abundance biological samples?

  • Methodological Answer :
  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) enhances recovery from plasma .
  • Instrumentation : Employ ultra-high-performance LC (UHPLC) coupled with tandem MS using a deuterium-specific mass shift (Δm/z +4) for selective detection .
  • Sensitivity Enhancement : Derivatization with pentafluoropropionic anhydride (PFPA) improves ionization efficiency in negative-ion mode MS .

Q. How can isotopic dilution effects be minimized during the synthesis of this compound?

  • Methodological Answer :
  • Use deuterium-enriched precursors (e.g., DMF-d₇) to reduce isotopic scrambling .
  • Monitor reaction intermediates via in-situ FTIR to track deuterium incorporation at the piperidine hydroxyl group .
  • Purify final products via preparative HPLC with a chiral stationary phase (CSP) to separate isotopologues .

Q. What methodologies ensure reproducibility when studying this compound’s role in opioid receptor binding assays?

  • Methodological Answer :
  • Assay Design : Use radiolabeled [³H]-Loperamide in competitive binding studies, with cold this compound as a competitor. Normalize data to receptor density (Bmax) .
  • Data Validation : Perform intra- and inter-laboratory reproducibility tests using standardized protocols (e.g., SOPs from NFDI4Chem’s FAIR data guidelines) .
  • Contextual Controls : Include positive (morphine) and negative (naloxone) controls to account for batch-to-batch variability .

Methodological Considerations for Data Integrity

  • Data Management : Upload raw spectral data (NMR, MS) to repositories like Chemotion or RADAR4Chem, adhering to FAIR principles for reuse .
  • Conflict Resolution : When contradictory data arise (e.g., receptor affinity vs. metabolic stability), apply multi-variate analysis (PCA) to identify confounding variables like solvent polarity or temperature .

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